Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is a chemical compound classified under the category of tetrahydroisoquinoline derivatives. Its molecular formula is , and it has a molecular weight of approximately 205.25 g/mol. This compound is significant in medicinal chemistry due to its structural similarity to various bioactive molecules and its potential pharmacological applications.
The synthesis of methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate typically involves several key steps:
The reaction conditions often include controlled temperatures and specific solvent systems to optimize yield and purity. Analytical methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized compound .
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate features a tetrahydroisoquinoline core with a methyl acetate substituent. The InChI code for this compound is InChI=1S/C12H15NO2/c1-15-12(14)8-11-10-5-3-2-4-9(10)6-7-13-11/h2-5,11,13H,6-8H2,1H3
, which provides information about its molecular connectivity.
The molecular structure can be visualized using computational chemistry tools that depict its three-dimensional conformation. The compound's properties are influenced by its functional groups and stereochemistry .
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate can participate in various chemical reactions typical of esters and nitrogen-containing heterocycles:
These reactions are typically conducted under controlled conditions to minimize side reactions and maximize yield. Spectroscopic techniques are used to monitor reaction progress and product formation.
The mechanism of action for methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves interactions with biological targets that may include neurotransmitter receptors or enzymes involved in metabolic pathways.
Quantitative data from pharmacological studies may indicate effective concentrations and potential therapeutic applications.
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is typically a colorless liquid or solid depending on the conditions of synthesis and storage.
Key chemical properties include:
Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate has several potential applications in scientific research:
Reductive amination serves as a cornerstone for constructing the tetrahydroisoquinoline (THIQ) core required for Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate. A prominent approach involves the Henry condensation between vanillin and nitropropane under microwave irradiation, yielding nitroalkene intermediates. Subsequent catalytic hydrogenation (e.g., Pd/C with ammonium formate) selectively reduces the alkene and nitro groups, forming β-arylethylamine precursors. This "step-by-step" reduction protocol achieves 40% overall yield for the N-acetylated intermediate, crucial for downstream cyclization [1]. Challenges in nitroalkene reduction have been addressed by optimizing catalyst systems—Pd/C with ammonium formate outperforms traditional LiAlH₄, which suffers from low yields and over-reduction risks. The β-arylethylamine intermediate undergoes Bischler-Napieralski cyclodehydration using POCl₃, quantitatively forming dihydroisoquinolines, which are reduced to THIQs with NaBH₄ (70% yield) [1].
Table 1: Key Reduction Methods for Nitroalkene Intermediates
Reduction System | Conditions | Key Product | Yield |
---|---|---|---|
Pd-C/NH₄HCO₂ | H₂ (rt), then reflux | N-Acetyl-β-arylethylamine | 40% |
LiAlH₄ | Anhydrous THF, 0°C to rt | Over-reduced byproducts | <20% |
Esterification of the acetic acid side-chain is typically performed early in the synthesis to enhance stability and streamline purification. Acetic anhydride-mediated acylation is employed for phenolic hydroxyl protection, while the critical acetate moiety is introduced via Fischer esterification (HCl/MeOH) or carbodiimide coupling (EDC/DMAP). In the synthesis of C3/C1-substituted THIQs, acetic anhydride directly acylates the β-arylethylamine intermediate, yielding acetamide derivatives that facilitate subsequent cyclization [1]. Alternatively, methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride is synthesized by treating the free base with HCl in methanol, crystallizing the hydrochloride salt for improved stability [3].
Table 2: Esterification Strategies for Acetate Installation
Method | Reagents/Conditions | Application Stage | Advantages |
---|---|---|---|
Fischer esterification | HCl, MeOH, reflux | Final step or intermediate | High atom economy |
Carbodiimide coupling | EDC, DMAP, CH₂Cl₂, rt | Functionalized intermediates | Chemoselective |
Anhydride acylation | Ac₂O, pyridine, rt | Phenol protection | Prevents side reactions |
The Pictet-Spengler reaction enables enantioselective THIQ ring formation using chiral catalysts. Rh(III)-catalyzed C–H activation methodologies construct dihydroisoquinolone scaffolds with embedded chirality. For example, Rh(III) complexes direct ortho-cyclometalation of benzamide derivatives, followed by alkene insertion, yielding dihydroisoquinolones with up to 99% ee when using engineered catalysts [9]. These intermediates are reduced to chiral THIQs, though direct asymmetric synthesis of the target acetate remains challenging. Lewis acid catalysts like (R)-TRIP or (S)-BINOL promote enantioselective cyclization of β-arylethylamines with aldehydes, achieving ee values >90% for 1-substituted THIQs [4].
Chiral auxiliaries provide precise stereocontrol for C4-acetate installation. The Andersen sulfinamide auxiliary [(1R,2S,5R)-(−)-menthyl-(S)-p-toluenesulfinate] directs diastereoselective Pictet-Spengler reactions. Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with the auxiliary yields N-sulfinyl imines, which undergo BF₃·OEt₂-mediated cyclization with aldehydes. Subsequent auxiliary removal with HCl/EtOH furnishes enantiopure THIQs like (+)‑salsolidine (>95% de) [4]. For C1/C3-disubstituted systems, N-acylcarbamate intermediates are reduced with DIBAL-H and cyclized stereoselectively, enabling syntheses of natural products (e.g., laudanosine) [4].
Table 3: Enantioselective Methods for THIQ Synthesis
Strategy | Chiral Controller | Key Product | ee/de |
---|---|---|---|
Rh(III) catalysis | Cp*Rh(III)/chiral ligand | Dihydroisoquinolones | Up to 99% ee |
Sulfinamide auxiliary | Andersen reagent | 1-Substituted THIQs | >95% de |
N-Acylcarbamate reduction | DIBAL-H/BF₃·OEt₂ | Laudanosine derivatives | >90% de |
Solid-phase synthesis accelerates the exploration of THIQ-acetate analogs. Wang resin-bound β-arylethylamines undergo Pictet-Spengler reactions with diverse aldehydes, followed by on-resin acylation or alkylation to install the acetate side-chain. Cleavage with TFA/CH₂Cl₂ releases methyl 2-(1-substituted-THIQ-4-yl)acetates, enabling rapid SAR studies [9]. Similarly, Rink amide resin facilitates the synthesis of C1/C3-disubstituted variants via nitroalkene cyclization, with yields exceeding 70% and purities >90% after cleavage.
Flow chemistry enhances the scalability of THIQ-acetate synthesis. Multi-step continuous systems integrate:
The THIQ nitrogen serves as a key site for diversification. N-Alkylation with methyl iodide or propyl bromide in acetonitrile at 60°C achieves >95% selectivity for mono-alkylated products without competing C-acylation. For hydroxamic acid derivatives (e.g., HDAC inhibitors), N-acylation with valproic acid/EDC followed by hydroxamate formation yields bifunctional compounds like ZYJ-34v, which shows enhanced antitumor activity [6]. N-Arylation via Buchwald-Hartwig coupling enables access to 2-aryl-THIQ-acetates, though steric hindrance from the C4-acetate can reduce yields to 40–60% [9].
Direct functionalization of the THIQ core avoids multi-step syntheses. Palladium-catalyzed C–H arylation at C1/C3 positions employs directing groups (e.g., picolinamide) to achieve ortho-functionalization with aryl iodides (70–85% yields). For antiviral analogs like trans-1, Ru(II)-catalyzed indole coupling at C3 yields SARS-CoV-2 inhibitors (EC₅₀ = 2.78 μM) [7]. Heteroatom incorporation via Rh(III)-catalyzed C–H amidation installs sulfonamide or carbamate groups at C7, enabling fragment-to-lead diversification for FBDD campaigns [9].
Table 4: Key C-H Activation Protocols for THIQ-Acetate Derivatives
Functionalization | Catalyst System | Position Modified | Application |
---|---|---|---|
C3-Indolation | Ru(II)/oxidant | C3 | Antiviral agents (SARS-CoV-2) |
C7-Amidation | Cp*Rh(III)/dioxazolones | C7 | HDAC inhibitors |
C1-Arylation | Pd(OAc)₂/picolinamide | C1 | Anticancer scaffolds |
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: